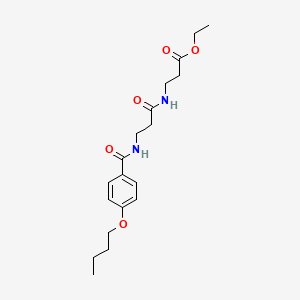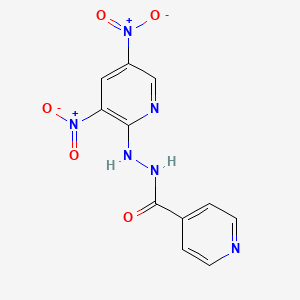
ethyl N-(4-butoxybenzoyl)-beta-alanyl-beta-alaninate
Overview
Description
Ethyl N-(4-butoxybenzoyl)-beta-alanyl-beta-alaninate, also known as EBA, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. EBA is a derivative of carnosine, a dipeptide composed of beta-alanine and histidine, which is found in high concentrations in the skeletal muscle and brain tissues of mammals.
Mechanism of Action
The mechanism of action of ethyl N-(4-butoxybenzoyl)-beta-alanyl-beta-alaninate is not fully understood, but it is believed to act as a scavenger of reactive oxygen species (ROS) and a chelator of metal ions, which are involved in the production of ROS. This compound has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including reducing the levels of oxidative stress markers, such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG), in the brain and liver tissues. This compound has also been shown to increase the levels of antioxidant enzymes, such as SOD and catalase, in the liver and muscle tissues. In addition, this compound has been found to improve glucose metabolism and insulin sensitivity in diabetic rats.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl N-(4-butoxybenzoyl)-beta-alanyl-beta-alaninate in lab experiments is its low toxicity and high solubility in water, which makes it easy to administer and measure. This compound also has a relatively long half-life, allowing for sustained effects over time. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research on ethyl N-(4-butoxybenzoyl)-beta-alanyl-beta-alaninate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects in animal models, and further studies could explore its potential for human use. Another area of interest is its potential as an anti-aging agent, as this compound has been found to have antioxidant properties and reduce cellular damage. Finally, more research could be done on the effects of this compound on sports performance, particularly in human subjects.
Scientific Research Applications
Ethyl N-(4-butoxybenzoyl)-beta-alanyl-beta-alaninate has been studied for its potential applications in various areas of scientific research, including neuroscience, anti-aging, and sports performance. In neuroscience, this compound has been shown to have neuroprotective effects, improving cognitive function and reducing oxidative stress in the brain. In anti-aging research, this compound has been found to have antioxidant properties, reducing the formation of free radicals and protecting against cellular damage. In sports performance, this compound has been shown to improve muscle endurance and reduce fatigue during exercise.
properties
IUPAC Name |
ethyl 3-[3-[(4-butoxybenzoyl)amino]propanoylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-3-5-14-26-16-8-6-15(7-9-16)19(24)21-12-10-17(22)20-13-11-18(23)25-4-2/h6-9H,3-5,10-14H2,1-2H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXOIUNRKBDWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC(=O)NCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({7-[(2-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-4-nitrophenol](/img/structure/B3844040.png)
![2-({7-[(3-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-5-nitrophenol](/img/structure/B3844046.png)
![2-({7-[(4-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-4-nitrophenol](/img/structure/B3844049.png)
![2-({7-[(2-hydroxyphenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-5-nitrophenol](/img/structure/B3844062.png)

![2-hydroxy-5-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B3844066.png)

![4-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B3844086.png)

![7-bromo-N-[3-(4-morpholinyl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3844102.png)

![2-{[3-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-3-yl]carbonyl}-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3844115.png)
![trisodium 5-{3-[(diethylamino)methyl]-4-ethoxybenzyl}-2,4,6-pyrimidinetriolate](/img/structure/B3844128.png)
